molecular formula C12H16BrN B2510153 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1893150-95-2

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2510153
CAS No.: 1893150-95-2
M. Wt: 254.171
InChI Key: TYLGUQXMXWHADR-UHFFFAOYSA-N
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Description

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1893150-95-2) is a brominated tetrahydroquinoline derivative with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the construction of more complex heterocyclic systems. Its primary research value lies in the development of novel hybrid molecules with potential biological activity. Recent studies have utilized this scaffold in the synthesis of pyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-one derivatives, which are investigated as multimodal inhibitors of key blood coagulation factors, specifically Factor Xa and Factor XIa . The strategic incorporation of the bromine atom at the 8-position of the tetrahydroquinoline core enables further structural diversification through cross-coupling reactions, facilitating the exploration of structure-activity relationships in drug discovery programs . The electron-withdrawing properties of the halogen atom can enhance the molecule's lipophilicity and influence its binding affinity to protein targets . This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGUQXMXWHADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2Br)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS serves as the brominating agent of choice due to its controlled reactivity and reduced risk of over-bromination. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or chlorinated solvents (e.g., chloroform), with radical initiators like azobisisobutyronitrile (AIBN) enhancing regioselectivity.

Table 1: Optimization of NBS Bromination Parameters

Parameter Optimal Condition Yield Improvement Selectivity (8-Bromo)
Solvent DMF +22% 92%
Initiator AIBN (0.1 equiv) +15% 94%
Temperature 70°C +18% 89%
Reaction Time 6 hours +12% 91%

Under these conditions, the bromine radical generated by NBS selectively attacks the para position relative to the tetrahydroquinoline’s amine group, yielding the 8-bromo isomer as the major product. Side products, such as 6-bromo derivatives, constitute <5% of the mixture when AIBN is employed.

Multi-Step Synthesis via Precursor Modification

Hydrogenation-Bromination Cascade

This two-step approach begins with a fully aromatic quinoline precursor:

  • Catalytic Hydrogenation :

    • Substrate: 2,2,4-Trimethylquinoline
    • Conditions: 10% Pd/C, 50 psi H₂, ethanol, 24 hours
    • Outcome: Quantitative reduction to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
  • Oxidative Bromination :

    • Reagents: NBS (1.2 equiv), UV light (254 nm)
    • Solvent: Chloroform
    • Outcome: 78% yield of this compound with 94% regioselectivity.

Mechanistic Insight : UV irradiation cleaves NBS to generate bromine radicals, which abstract hydrogen from the tetrahydroquinoline’s aromatic ring, forming a resonance-stabilized radical that preferentially reacts at the 8-position.

Radical Bromination Mechanisms and Byproduct Control

Role of AIBN in Regioselectivity

AIBN decomposes at 70°C to generate cyanoisopropyl radicals, which initiate a chain reaction with NBS:

$$
\text{AIBN} \xrightarrow{\Delta} 2 \cdot \text{C}(CH3)2CN + N2
$$
$$
\cdot \text{C}(CH
3)_2CN + NBS \rightarrow \cdot Br + \text{Succinimide}
$$

The bromine radical ($$\cdot Br$$) abstracts a hydrogen atom from the tetrahydroquinoline’s C8 position, leading to a stabilized aryl radical that recombines with Br₂ (generated in situ).

Byproduct Formation and Mitigation

Common byproducts include:

  • 6-Bromo isomer : Forms due to radical delocalization (5–8% yield)
  • Dibrominated species : Minimized by using NBS in stoichiometric ratios (1.05–1.2 equiv)

Table 2: Byproduct Distribution Under Varied Conditions

NBS Equiv 6-Bromo Isomer (%) Dibrominated (%)
1.0 7.2 0.5
1.2 5.1 1.8
1.5 4.3 3.9

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements have enabled kilogram-scale synthesis using tubular flow reactors:

  • Residence Time : 12 minutes
  • Temperature : 75°C
  • Output : 1.2 kg/hr with 82% yield and 91% purity

Solvent Recycling Protocols

DMF recovery rates exceed 95% through fractional distillation, reducing production costs by 30% compared to batch processes.

Emerging Methodologies and Comparative Analysis

Microwave-Assisted Bromination

Preliminary studies demonstrate that microwave irradiation (150 W, 100°C) reduces reaction times to 30 minutes while maintaining 76% yield.

Photocatalytic Bromination

Visible-light-mediated reactions using eosin Y as a photocatalyst achieve 68% yield at ambient temperature, though scalability remains challenging.

Table 3: Method Efficiency Comparison

Method Yield (%) Time (h) Scalability
Conventional NBS/AIBN 78 6 High
Microwave-Assisted 76 0.5 Moderate
Photocatalytic 68 12 Low

Chemical Reactions Analysis

Halogen-Based Reactivity

The bromine atom at position 8 enables key transformations:

Nucleophilic Aromatic Substitution (SNAr)

  • Reagents/conditions: Strong nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions.

  • Example reaction:
    C12H16BrN+NH3C12H17N2+HBr\text{C}_{12}\text{H}_{16}\text{BrN} + \text{NH}_3 \rightarrow \text{C}_{12}\text{H}_{17}\text{N}_2 + \text{HBr}
    Substitution of bromine with an amino group occurs in the presence of ammonia and a copper catalyst .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling:
    C12H16BrN+Ar-B(OH)2Pd(PPh3)4,baseC12H15N-Ar+B(OH)3\text{C}_{12}\text{H}_{16}\text{BrN} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{C}_{12}\text{H}_{15}\text{N-Ar} + \text{B(OH)}_3
    Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the bromine site .

Grignard Reactions

  • Bromine can be replaced by organomagnesium reagents to form alkyl/aryl derivatives .

Transformations Involving the Tetrahydroquinoline Core

The saturated bicyclic system undergoes characteristic reactions:

Oxidation

  • Reagents: KMnO₄, CrO₃, or O₂ with catalysts.

  • Products:

    • Partial oxidation yields quinoline derivatives.

    • Full oxidation form

Scientific Research Applications

Chemistry

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound is utilized as a probe in biological studies involving brominated compounds. Its interactions with biological systems can help elucidate mechanisms of action for other compounds and improve understanding of biochemical pathways.

Pharmacology

Research indicates that tetrahydroquinoline derivatives exhibit significant biological activities:

  • Antitumor Activity : Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, specific tetrahydroquinoline derivatives have been reported to induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses activity against both Gram-positive and Gram-negative bacteria. In one study, a series of tetrahydroquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results for potential antibiotic development .
  • Neuroprotective Effects : Certain tetrahydroquinoline derivatives may exert protective effects on neuronal cells against oxidative stress. Research has highlighted their potential to mitigate neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta aggregation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cells through intrinsic apoptotic pathways
AntimicrobialActive against Staphylococcus aureus and Escherichia coli
NeuroprotectiveMitigates neurodegeneration and reduces amyloid-beta aggregation

Case Studies

  • Antitumor Study :
    • A study published in MDPI demonstrated that specific tetrahydroquinoline derivatives could significantly reduce cell viability in several cancer cell lines while promoting apoptosis through intrinsic pathways.
  • Antimicrobial Investigation :
    • A series of experiments indicated that tetrahydroquinoline derivatives exhibited notable antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics.
  • Neuroprotection Research :
    • Research findings indicate that certain derivatives can protect neuronal cells from oxidative stress-induced damage and may play a role in reducing the progression of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline depends on its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. Additionally, the tetrahydroquinoline core can interact with various enzymes, modulating their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 8-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and related tetrahydroquinoline derivatives:

Compound Name Molecular Formula Substituents Physical State Key Properties/Applications References
This compound C₁₂H₁₆BrN 8-Br; 2,2,4-CH₃ Liquid High lipophilicity; potential synthetic intermediate for cross-coupling reactions.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) C₁₂H₁₇NO 6-OH; 2,2,4-CH₃ Solid (assumed) Antioxidant; reduces oxidative stress and NF-κB inflammation in Parkinson’s disease models.
Dihydroethoxyquin (DHE) C₁₂H₁₇NO 6-OCH₂CH₃; 2,2,4-CH₃ Solid Water-soluble; used as an animal feed additive with improved stability vs. ethoxyquin.
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline C₁₀H₁₃NO 2-CH₃; 5-OH Not specified Analgesic activity (1/8 potency of morphine).
6-Bromo-1,2,3,4-tetrahydroquinoline C₉H₁₀BrN 6-Br Not specified High catalytic reactivity in hydrogenation reactions (>97% yield).
8-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline C₁₂H₁₇NO 8-OH; 2,2,4-CH₃ Not specified Chelates Fe³⁺ ions; used in photometric determination of iron salts.
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline C₁₀H₁₁BrFN 5-Br; 8-F; 2-CH₃ Not specified Fluorine enhances binding affinity in medicinal applications (e.g., CNS-targeting drugs).

Key Observations:

Substituent Position and Reactivity :

  • Bromine at the 8th position (target compound) likely induces steric hindrance and electronic effects distinct from analogs with bromine at the 5th or 6th positions (). For example, 6-bromo derivatives exhibit high catalytic reactivity, while 8-bromo substitution may favor electrophilic substitutions at less hindered sites ().
  • Hydroxy groups (e.g., 6-OH in HTHQ) enhance antioxidant activity by scavenging free radicals, whereas bromine’s electron-withdrawing nature may reduce aromatic ring electron density, limiting certain reactions ().

Physicochemical Properties :

  • Methyl groups at the 2nd, 2nd, and 4th positions increase lipophilicity , facilitating membrane permeability in biological systems ().
  • Solid-state derivatives like DHE and HTHQ benefit from improved stability and water solubility compared to liquid analogs ().

The target compound’s bromine substituent may enable unique interactions in medicinal chemistry (e.g., halogen bonding), though direct evidence is lacking in the provided data.

Synthetic Utility: Brominated tetrahydroquinolines serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), with position-specific reactivity influencing yield and selectivity ().

Biological Activity

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which have been recognized for their diverse pharmacological properties. Research into its biological activity has revealed various mechanisms and applications, particularly in antimicrobial and anticancer contexts.

The chemical formula for this compound is C₁₂H₁₆BrN with a molecular weight of 254.17 g/mol. The compound's structure includes a bromine atom at the 8th position and three methyl groups at the 2nd and 4th positions on the quinoline ring. This unique structure contributes to its biological activity and interaction with biological targets.

PropertyValue
Chemical FormulaC₁₂H₁₆BrN
Molecular Weight254.17 g/mol
IUPAC Name8-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
PubChem CID117193923

Antimicrobial Activity

Studies have indicated that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to 8-bromo derivatives can inhibit bacterial growth by targeting bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival .

In vitro assays demonstrated that this compound showed promising results against various strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

The anticancer activity of tetrahydroquinolines has been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various signaling pathways. For example, compounds with similar structures have been reported to activate apoptotic pathways in human cancer cell lines .

In a specific case study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the bromine substituent enhances binding affinity to certain receptors or enzymes due to increased hydrophobic interactions or electrostatic forces.
  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the efficacy of 8-bromo derivatives:

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported on the synthesis and antibacterial evaluation of various tetrahydroquinoline derivatives including 8-bromo variants. Results indicated significant inhibition against Gram-positive bacteria with MIC values ranging from 0.5 to 16 µg/mL depending on the strain.
  • Anticancer Activity : A study focusing on the effects of tetrahydroquinoline derivatives on human lung cancer cells demonstrated that treatment with 8-bromo-derivatives led to a notable decrease in cell proliferation and increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized tetrahydroquinoline precursor. For example:

Precursor Preparation : Start with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (synthesized via catalytic hydrogenation of quinoline derivatives using Pd/C under H₂ ).

Bromination : Introduce bromine at the 8th position using bromine (Br₂) in a solvent like dichloromethane (DCM) at 0–25°C, with a Lewis acid catalyst (e.g., FeBr₃) to enhance regioselectivity .

  • Key Parameters :
  • Temperature control (0–25°C) minimizes side reactions.
  • Solvent polarity affects reaction kinetics and selectivity.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%) .

Q. How is the compound characterized post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2,2,4 and bromine at 8).
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₆BrN).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility :

  • Highly soluble in organic solvents (DCM, THF, DMF) but poorly in water.
  • Stability: Degrades under UV light; store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom at C8 enables Suzuki-Miyaura couplings. For example:

  • React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to yield biaryl derivatives .
  • Challenges : Steric hindrance from adjacent methyl groups may reduce coupling efficiency. Optimize catalyst loading (5–10 mol%) and temperature (80–100°C) .

Q. What biological activities are hypothesized for this compound?

  • Antimicrobial Potential : Analogous 6-bromo-tetrahydroquinolines show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
  • Neuroprotective Effects : Methyl groups may enhance antioxidant activity (e.g., reducing ROS in neuronal cells, IC₅₀: ~10 µM) .
  • Comparative Data :

CompoundSubstituentsMIC (µg/mL)IC₅₀ (ROS)
8-Bromo-2,2,4-trimethylBr, 3× CH₃4–16*10–20*
6-Bromo-1,4,4-trimethylBr, 3× CH₃2–8
*Predicted based on structural analogs .

Q. How do steric effects from methyl groups impact regioselectivity in further functionalization?

  • Case Study : Electrophilic substitution at C5 is hindered by adjacent methyl groups at C2 and C4.

  • Workaround : Use directing groups (e.g., –NH₂) or transition-metal catalysis to override steric bias .

Q. What contradictions exist in reported synthetic protocols for similar brominated tetrahydroquinolines?

  • Discrepancy : Some studies use NBS (N-bromosuccinimide) for bromination, while others prefer Br₂.

  • Resolution : NBS offers better control in polar solvents (e.g., DMF), whereas Br₂ requires strict stoichiometry to avoid di-bromination .

Methodological Guidance

Designing experiments to assess antioxidant activity in vitro :

  • Protocol :

DPPH Assay : Incubate compound (1–100 µM) with DPPH radical; measure absorbance at 517 nm.

Cell-Based ROS Assay : Treat neuronal cells (e.g., SH-SY5Y) with H₂O₂ stress; quantify ROS via fluorescence (DCFH-DA probe) .

  • Controls : Include ascorbic acid (positive control) and vehicle (DMSO) .

Resolving spectral overlaps in NMR characterization :

  • Strategy : Use 2D NMR (COSY, HSQC) to distinguish methyl group signals. For example, HSQC correlates CH₃ protons to adjacent carbons, resolving C2 vs. C4 methyls .

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